molecular formula C25H27NO3 B15035127 Ethyl 2,7,7-trimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2,7,7-trimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B15035127
M. Wt: 389.5 g/mol
InChI Key: HASWDZYUGLTPMB-UHFFFAOYSA-N
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Description

Ethyl 2,7,7-trimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a naphthalene ring, a quinoline core, and an ethyl ester group

Preparation Methods

The synthesis of Ethyl 2,7,7-trimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Michael Addition: The reaction begins with a Michael addition of a suitable enolate to an α,β-unsaturated carbonyl compound.

    Cyclization: The intermediate formed undergoes intramolecular cyclization to form the quinoline core.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

The reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Ethyl 2,7,7-trimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in the synthesis of various pharmaceuticals.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, leading to the formation of hydroxyquinoline derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2,7,7-trimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound and its derivatives have been studied for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.

    Materials Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used as a probe in biological studies to investigate enzyme activities and receptor binding.

Mechanism of Action

The mechanism of action of Ethyl 2,7,7-trimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Ethyl 2,7,7-trimethyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

These compounds share a similar quinoline core but differ in the ester group attached to the carboxylate. The differences in the ester group can influence the compound’s solubility, reactivity, and biological activity, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C25H27NO3

Molecular Weight

389.5 g/mol

IUPAC Name

ethyl 2,7,7-trimethyl-4-naphthalen-1-yl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C25H27NO3/c1-5-29-24(28)21-15(2)26-19-13-25(3,4)14-20(27)23(19)22(21)18-12-8-10-16-9-6-7-11-17(16)18/h6-12,22,26H,5,13-14H2,1-4H3

InChI Key

HASWDZYUGLTPMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC4=CC=CC=C43)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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